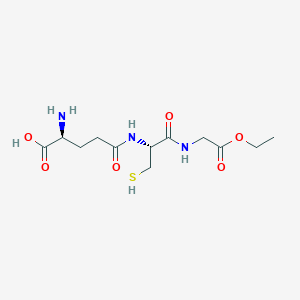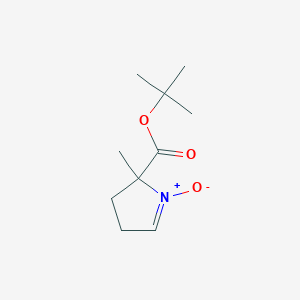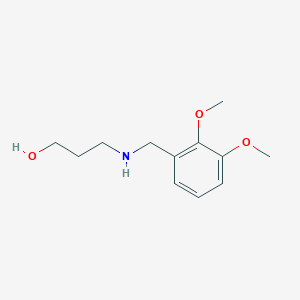
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine
Descripción general
Descripción
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” is a chemical compound with the molecular formula C7H9Cl2N3S . It is used as an intermediate in the preparation of Ticagrelor , a reversible P2Y12 receptor antagonist .
Synthesis Analysis
The synthesis of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” involves several steps. The preparation method comprises subjecting sodium dithionite to carry out reactions with a compound in a mixed solvent of water and an organic solvent . The reagents of the preparation method are cheap and available, the reaction time is short, the reaction conditions are mild, the operation is simple, the yield is high, and the preparation method is suitable for being applied to industrial production .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” can be represented by the SMILES string CCCSc1nc(Cl)c(N)c(Cl)n1 . The InChI code for the compound is 1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4-6(9)12-7/h2-3,10H2,1H3 .
Physical And Chemical Properties Analysis
“4,6-Dichloro-2-(propylthio)pyrimidin-5-amine” appears as a yellow to yellowish brown oily matter or solid . It has a molecular weight of 238.14 and a density of 1.44g/cm3 .
Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. The information available primarily details its use as a pharmaceutical intermediate in the preparation of Ticagrelor, which is an antiplatelet agent. Below is a detailed section on this application:
Pharmaceutical Intermediate for Ticagrelor
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine: is utilized in the synthesis of Ticagrelor , a medication that falls under the category of antiplatelet agents. Ticagrelor functions by inhibiting platelets from clumping together, which in turn prevents the formation of clots that could potentially lead to heart attacks or strokes .
Mecanismo De Acción
Target of Action
The primary target of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a key process in blood clotting .
Mode of Action
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine interacts with the P2Y12 receptor, preventing platelets from aggregating and forming clots . This interaction results in an anticoagulant effect, reducing the risk of heart attacks or strokes .
Biochemical Pathways
The compound affects the platelet activation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein inside the platelet, which is necessary for the release of granules that promote aggregation . The downstream effect is a reduction in platelet aggregation and clot formation .
Pharmacokinetics
As a pharmaceutical intermediate used in the preparation of ticagrelor , it can be inferred that its pharmacokinetic properties would be similar to Ticagrelor. Ticagrelor is rapidly absorbed and extensively distributed, metabolized primarily by the liver, and excreted via bile and urine .
Result of Action
The molecular effect of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine is the inhibition of the P2Y12 receptor, leading to a decrease in platelet aggregation . On a cellular level, this results in a reduced ability for blood to clot, thereby decreasing the risk of thrombotic events such as heart attacks or strokes .
Action Environment
The action, efficacy, and stability of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs or substances in the body can impact the compound’s efficacy through drug-drug interactions . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,6-dichloro-2-propylsulfanylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3S/c1-2-3-13-7-11-5(8)4(10)6(9)12-7/h2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJLJBFJNXMANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=N1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465838 | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
CAS RN |
145783-15-9 | |
| Record name | 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145783-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-(propylthio) pyrimidine-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145783159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dichloro-2-(propylsulfanyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-(propylthio)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DICHLORO-2-(PROPYLTHIO) PYRIMIDINE-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY0S1U6LEG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine in pharmaceutical chemistry?
A: 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine serves as a crucial building block in the synthesis of Ticagrelor [, ]. This compound undergoes a series of chemical transformations, including reduction, C-N cross-coupling, diazotization, nucleophilic substitution, and deprotection, ultimately leading to the formation of Ticagrelor.
Q2: Can you describe a method for synthesizing 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine?
A: A recently developed method utilizes readily available and inexpensive reagents to produce 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine []. This method involves reacting sodium dithionite with a specific compound (not disclosed in the abstract) in a mixed solvent of water and an organic solvent. This approach offers advantages such as mild reaction conditions, short reaction times, and high yields, making it suitable for industrial production.
Q3: What are the advantages of the novel synthesis method for Ticagrelor utilizing 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine as an intermediate?
A: The novel synthesis method, as described in [], boasts several advantages:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



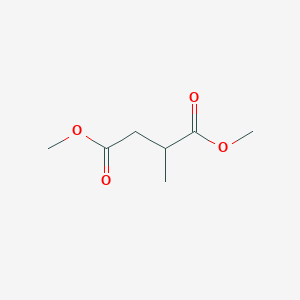
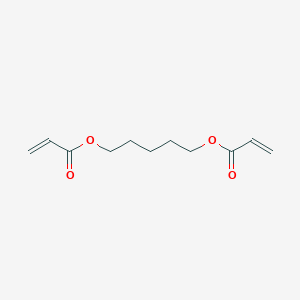
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

